Isotiocianato de NIR-797

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

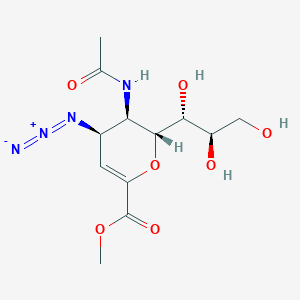

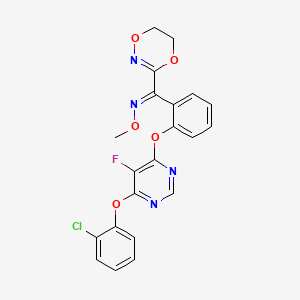

NIR-797 isothiocyanate is a near-infrared fluorescent dye that belongs to the cyanine dye family. It is primarily used for labeling proteins and other biomolecules due to its strong fluorescence properties. The compound has a molecular formula of C45H50N3NaO6S4 and a molecular weight of 880.2 Da . Its excitation and emission wavelengths are 795 nm and 817 nm, respectively .

Aplicaciones Científicas De Investigación

NIR-797 isothiocyanate has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions

Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules

Medicine: Utilized in diagnostic imaging and as a marker for tracking the distribution of drugs and other therapeutic agents in vivo

Industry: Applied in the development of biosensors and other analytical tools for detecting and quantifying various substances

Mecanismo De Acción

Target of Action

NIR-797 isothiocyanate is a near-infrared fluorescent dye . It is primarily used for labeling proteins , making proteins its primary target. Proteins play a crucial role in almost all biological processes, and their function depends on their physical shape. The ability to label proteins allows researchers to track their location and movement, providing valuable insights into protein function and interactions.

Mode of Action

The isothiocyanate group in NIR-797 isothiocyanate forms a covalent bond with the amino group in proteins, effectively labeling them . Once the proteins are labeled, the dye can be excited at a wavelength of 795nm, and it emits light at a wavelength of 817nm . This near-infrared fluorescence allows the labeled proteins to be detected and tracked.

Biochemical Pathways

The exact biochemical pathways affected by NIR-797 isothiocyanate would depend on the specific proteins being labeled. Instead, it allows for the visualization and tracking of proteins within these pathways .

Pharmacokinetics

It is known that the dye is soluble in ethanol , which could potentially affect its absorption and distribution. The dye is typically stored under desiccating conditions at -20°C , suggesting that it may be sensitive to moisture and temperature.

Result of Action

The primary result of NIR-797 isothiocyanate action is the successful labeling of proteins, which can then be visualized using near-infrared fluorescence . This allows researchers to track the movement and interactions of these proteins, providing valuable insights into their functions.

Action Environment

The action of NIR-797 isothiocyanate can be influenced by various environmental factors. For instance, the dye is sensitive to moisture and temperature, as indicated by its storage conditions . Additionally, the effectiveness of protein labeling can be influenced by the pH and ionic strength of the solution. The fluorescence of the dye, which is crucial for visualizing the labeled proteins, can also be affected by the local environment, including factors such as temperature, pH, and the presence of other fluorescent substances.

Análisis Bioquímico

Biochemical Properties

NIR-797 isothiocyanate plays a significant role in biochemical reactions, particularly in protein labeling . It interacts with proteins through its isothiocyanate group, which can form covalent bonds with amines, typically those present in lysine residues of proteins . This interaction allows NIR-797 isothiocyanate to be used as a label for the determination of proteins with near-infrared fluorescent technology .

Cellular Effects

The cellular effects of NIR-797 isothiocyanate are primarily related to its role as a fluorescent label. When bound to proteins, NIR-797 isothiocyanate can be used to track these proteins within cells, providing valuable information about cellular processes

Molecular Mechanism

The molecular mechanism of NIR-797 isothiocyanate primarily involves its binding to proteins. The isothiocyanate group of NIR-797 isothiocyanate reacts with amines in proteins, forming a covalent bond . This allows the compound to act as a fluorescent label, enabling the tracking of proteins at a molecular level .

Temporal Effects in Laboratory Settings

NIR-797 isothiocyanate is stable under desiccating conditions and can be stored for up to 12 months

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of NIR-797 isothiocyanate involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually purified through techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

NIR-797 isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with primary amines to form thiourea derivatives

Coupling Reactions: It can couple with amines to form stable conjugates, which are useful in labeling proteins and other biomolecules

Common Reagents and Conditions

Reagents: Common reagents include primary amines, thiophosgene, and other isothiocyanate precursors

Conditions: Reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the fluorescent dye

Major Products

The major products formed from these reactions are thiourea derivatives and protein conjugates, which retain the fluorescent properties of the original dye .

Comparación Con Compuestos Similares

Similar Compounds

Cy5: Another cyanine dye used for labeling biomolecules, but with different excitation and emission wavelengths.

IR-820: A near-infrared dye with similar applications but different chemical structure and properties

Tetramethylrhodamine isothiocyanate: A fluorescent dye with isothiocyanate groups, but with different spectral properties

Uniqueness

NIR-797 isothiocyanate is unique due to its specific excitation and emission wavelengths, which make it particularly suitable for near-infrared imaging applications. Its strong fluorescence and ability to form stable conjugates with biomolecules further enhance its utility in various scientific and industrial applications .

Propiedades

Número CAS |

152111-91-6 |

|---|---|

Fórmula molecular |

C45H50N3NaO6S4 |

Peso molecular |

880.2 g/mol |

Nombre IUPAC |

sodium;4-[2-[2-[3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C45H51N3O6S4.Na/c1-44(2)37-16-5-7-18-39(37)47(28-9-11-30-57(49,50)51)41(44)26-20-33-14-13-15-34(43(33)56-36-24-22-35(23-25-36)46-32-55)21-27-42-45(3,4)38-17-6-8-19-40(38)48(42)29-10-12-31-58(52,53)54;/h5-8,16-27H,9-15,28-31H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1/p-1 |

Clave InChI |

URQBXUCJHTXMKS-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B1146885.png)